molecular formula C18H16BrNO3 B5062179 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide

Cat. No. B5062179
M. Wt: 374.2 g/mol
InChI Key: NTXAEGGINCTMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BFA is a synthetic compound that was first synthesized in 1987 by a group of researchers led by J. A. McCubbin. Since then, BFA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The exact mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein transport within cells. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has been shown to disrupt the function of the Golgi apparatus, a cellular organelle that is responsible for the processing and sorting of proteins. This disruption leads to the accumulation of misfolded proteins and the activation of cellular stress pathways, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has been shown to induce apoptosis (programmed cell death) in a variety of cell types. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential treatment for infectious diseases.

Advantages and Limitations for Lab Experiments

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide is also relatively stable and can be stored for long periods of time without degradation. However, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has some limitations for use in lab experiments. It is a highly toxic compound and must be handled with care. In addition, the exact mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide. One area of interest is the development of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide derivatives with improved potency and selectivity. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide treatment. Finally, there is interest in exploring the use of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide in combination with other therapeutic agents to enhance its anti-cancer and anti-inflammatory effects.
Conclusion:
In conclusion, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. While there are some limitations to the use of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide in lab experiments, there are several potential future directions for research on this compound. Overall, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide represents a promising avenue for the development of new treatments for cancer and inflammatory disorders.

Synthesis Methods

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide is synthesized through a multi-step process that involves the reaction of 6-bromo-2-methoxynaphthalene with 2-furylacetic acid in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-furylmethyl)ethylenediamine to form 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide. The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide is a complex process that requires careful attention to detail to ensure high yields and purity.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has been shown to have potent anti-cancer activity, particularly against breast cancer cells. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-22-17-7-4-12-9-13(19)5-6-15(12)16(17)10-18(21)20-11-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXAEGGINCTMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-bromo-2-methoxy-1-naphthyl)-N-(2-furylmethyl)acetamide

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